5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including similar compounds, have been investigated for their potential as EGFR inhibitors in anticancer research. These studies, employing density functional theory and molecular docking, highlight the anti-cancer properties and the mechanism behind these effects, emphasizing the importance of triazole derivatives in developing cancer therapeutics (Karayel, 2021).
Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives have been reported, showcasing the potential of triazole-based compounds, including those related to "5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol," in combating microbial infections. These compounds have shown good to moderate activities against various test microorganisms, underscoring their significance in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Research has focused on the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, including studies on compounds structurally related to "this compound." These studies demonstrate the effectiveness of triazole derivatives in protecting metals from corrosion, particularly in acidic environments, through the adsorption of these inhibitors on the metal surface (Yadav et al., 2013).
Synthetic Chemistry and Functional Materials
- The efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles based on lithiation–trapping sequences has been explored, providing a basis for the synthesis of various 1,2,4-triazole derivatives, including those similar to "this compound." Such research underscores the versatility of triazole compounds in synthetic chemistry, offering pathways to a wide range of functional materials and biologically active molecules (Mansueto et al., 2014).
Mechanism of Action
Target of Action
Related compounds such as methyl-3,5-diiodo-4-(4’-methoxyphenoxy) benzoate (dime) have been shown to interact with protein phosphatase 2a (pp2a) and other enzyme activities dependent on p-proteins .
Biochemical Pathways
Related compounds like dime have been shown to disrupt microtubule assembly, leading to morphological changes in cells and arresting the cell cycle in the m phase .
Result of Action
The compound’s action results in significant molecular and cellular effects. For example, DIME induces morphologic changes in cells such as multinucleation and enlargement, and arrests the cell cycle in the M phase without affecting interphase .
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-16-9-5-3-8(15-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQXAVVJCNYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357706 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485339-93-3 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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